AMMONIUM 6-MOLYBDOCOBALTATE
Description
Overview of Polyoxometalates (POMs) and Their Diverse Structures
Polyoxometalates (POMs) are a vast and captivating class of metal-oxide clusters composed of transition metals, typically from Group 5 (like V, Nb, Ta) or Group 6 (like Mo, W), in their high oxidation states. wikipedia.orgwiley-vch.de These clusters are formed by linking three or more transition metal oxyanions through shared oxygen atoms, creating a diverse array of three-dimensional frameworks. wikipedia.org The first POM, a yellow precipitate of ammonium (B1175870) phosphomolybdate, was discovered by Berzelius in 1826, but the field saw rapid growth only after the advent of X-ray diffraction, which allowed for the determination of their complex structures. wiley-vch.deunigoa.ac.in
POMs are generally classified into two main categories:
Isopolyanions: These are composed of a single type of metal cation and oxide, with the general formula [MmOy]n-. wiley-vch.deorientjchem.org
Heteropolyanions: These contain one or more additional heteroatoms (often from the p, d, or f blocks, such as P, Si, Co) within the metal-oxide framework, represented by the general formula [XzMxOy]n-. wiley-vch.deorientjchem.org
The structural versatility of POMs is one of their most defining features, with recurring motifs leading to various classifications, including the well-known Keggin, Dawson, Lindqvist, and Anderson structures. wikipedia.orgdergipark.org.tr This diversity, combined with their tuneable composition and chemical properties, has made POMs valuable in a wide range of scientific fields, including catalysis, materials science, and medicine. wiley-vch.dedergipark.org.trfrontiersin.org
Significance of Anderson-Type Polyoxometalates in Inorganic Chemistry
Among the fundamental topological structures in the POM family, the Anderson-type holds particular importance. rsc.org First proposed by J. S. Anderson in 1937, this structure has the general formula [Hy(XO6)M6O18]n−, where 'X' is a central heteroatom and 'M' is an addenda atom, typically Molybdenum (Mo) or Tungsten (W). frontiersin.orgrsc.org The defining feature of the Anderson structure is its planar arrangement, consisting of a central {XO6} octahedron surrounded by six edge-sharing {MO6} octahedra. unigoa.ac.inrsc.org
Anderson-type POMs are broadly divided into two classes based on the protonation of specific oxygen atoms:
Type A: With the formula Xn+M6O24−, where the heteroatom is in a high oxidation state and the bridging oxygens are not protonated. rsc.orgresearchgate.net
Type B: With the formula Xn+(OH)6M6O18−, where the heteroatom has a lower oxidation state and the six triply-bridged oxygen atoms are protonated. rsc.orgresearchgate.net
The significance of Anderson-type POMs stems from their high flexibility and the wide variety of possible central heteroatoms, which significantly impacts the nanocluster's properties. rsc.org Their amenability to organic functionalization makes them ideal inorganic building blocks for creating advanced hybrid materials. dergipark.org.trrsc.org Consequently, they have garnered extensive research interest for applications as catalysts, in molecular devices, and for energy materials. rsc.orgrsc.org
Contextualization of Ammonium 6-Molybdocobaltate: Research Trajectory and Relevance
This compound, with the chemical formula (NH₄)₃[CoMo₆O₂₄H₆], is a specific and important example of a B-type Anderson polyoxometalate. samaterials.comacs.org In this compound, a central cobalt (Co) atom is surrounded by six molybdenum-oxygen octahedra. samaterials.com It is recognized for its high stability under various reaction conditions. samaterials.com
The research trajectory for this compound highlights its utility in several key areas. It is frequently employed as a catalyst, particularly for oxidation reactions in organic synthesis, such as the oxidation of alcohols. samaterials.comnih.gov Furthermore, it serves as a crucial precursor in the preparation of cobalt-molybdenum (Co-Mo) based hydrodesulfurization (HDS) catalysts, which are vital in the petroleum refining industry. acs.orgnih.gov In the field of analytical chemistry, this compound is used as a reagent for detecting and quantifying phosphate (B84403) ions. samaterials.com Recent studies have also begun to explore its potential in materials science for creating optoelectronic and functional materials, and in energy storage technologies as a component for electrochemical electrode materials. samaterials.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 12139-65-0 guidechem.com |
| Chemical Formula | (NH₄)₃[CoMo₆O₂₄H₆] or CoH₁₈Mo₆N₃O₂₄ samaterials.comguidechem.com |
| Molecular Weight | 1078.72 g/mol guidechem.com |
| Appearance | White or slightly greenish-yellow powder chemicalbook.com |
| Structure Type | Anderson-type (B-type) Polyoxometalate researchgate.netacs.org |
| Solubility | Soluble in water, acids, and alkalis; insoluble in alcohol. chemicalbook.com |
Table 2: Overview of Mentioned Polyoxometalate (POM) Structures
| Structure Type | General Formula Example | Description |
|---|---|---|
| Isopolyanion | [MmOy]n- | Metal-oxo clusters containing only one type of transition metal. orientjchem.org |
| Heteropolyanion | [XzMxOy]n- | Metal-oxo clusters containing one or more additional heteroatoms. orientjchem.org |
| Anderson | [Hy(XO6)M6O18]n- | Planar structure with a central {XO6} octahedron surrounded by six {MO6} octahedra. rsc.org |
| Keggin | [PMo₁₂O₄₀]³⁻ | One of the first and most common POM structures discovered. unigoa.ac.in |
| Lindqvist | [W₅O₁₈]⁶⁻ | A type of isopolyanion structure. wiley-vch.de |
Referenced Chemical Compounds
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | (NH₄)₃[CoMo₆O₂₄H₆] |
| Ammonia | NH₃ |
| Ammonium Heptamolybdate | (NH₄)₆Mo₇O₂₄ |
| Ammonium Phosphomolybdate | (NH₄)₃[PMo₁₂O₄₀] |
| Cobalt Nitrate (B79036) | Co(NO₃)₂ |
| Molybdenum Trioxide | MoO₃ |
| Niobium(V) Oxide | Nb₂O₅ |
| Tantalum(V) Oxide | Ta₂O₅ |
| Tungsten | W |
| Molybdenum | Mo |
| Vanadium | V |
| Niobium | Nb |
| Tantalum | Ta |
| Cobalt | Co |
| Phosphorus | P |
Properties
CAS No. |
12139-65-0 |
|---|---|
Molecular Formula |
CoH18Mo6N3O24 |
Molecular Weight |
1078.72 |
Synonyms |
AMMONIUM 6-MOLYBDOCOBALTATE |
Origin of Product |
United States |
Structural Elucidation and Fundamental Characteristics of Ammonium 6 Molybdocobaltate
Anderson-Evans Polyhedral Framework of the [CoMo₆O₂₄H₆]³⁻ Anion
The [CoMo₆O₂₄H₆]³⁻ anion is a well-defined example of the B-type Anderson-Evans structure. acs.orgnih.gov This classification is based on the oxidation state of the central heteroatom and the degree of protonation. acs.orgnih.gov The general formula for Anderson-Evans polyoxoanions is [Hᵧ(XO₆)M₆O₁₈]ⁿ⁻, where X is the central heteroatom, M is the addenda ion (in this case, molybdenum), and y represents the number of protons. frontiersin.orgresearchgate.net
Molybdenum-Oxygen Polyhedra Connectivity and Arrangement
Surrounding the central {CoO₆} octahedron are six molybdenum-oxygen octahedra, denoted as {MoO₆}. frontiersin.orgnih.gov These {MoO₆} octahedra are arranged in a planar hexagonal ring around the central cobalt atom. mdpi.comiucr.org The connectivity within the anion is established through edge-sharing between the polyhedra. frontiersin.orgnih.gov Each {MoO₆} octahedron shares edges with the central {CoO₆} octahedron and with two adjacent {MoO₆} octahedra, creating a rigid and compact structure. mdpi.comfrontiersin.org
The oxygen atoms within the structure can be categorized into three distinct types based on their coordination:
Triple-bridged oxygen atoms (μ₃-O): These six oxygen atoms each link the central cobalt ion to two molybdenum ions. frontiersin.orgnih.gov
Double-bridged oxygen atoms (μ₂-O): These six oxygen atoms each connect two adjacent molybdenum ions. frontiersin.orgnih.gov
Terminal oxygen atoms (Oₜ): Each of the six molybdenum atoms is bonded to two terminal oxygen atoms. frontiersin.orgnih.gov
Symmetry Considerations in the Anderson Structure
The idealized, non-distorted Anderson-Evans structure possesses a high degree of symmetry. iucr.org The planar hexagonal arrangement of the molybdenum octahedra around the central heteroatom typically results in D₃d point symmetry. iucr.org This is known as the α-isomer of the Anderson structure. iucr.org However, slight distortions in the crystal lattice can lead to lower symmetries. A bent configuration, known as the β-isomer, exhibits C₂v point symmetry. iucr.org
Advanced Crystallographic Investigations of Molybdocobaltate Salts
The precise three-dimensional arrangement of atoms in ammonium (B1175870) 6-molybdocobaltate and related salts has been determined through advanced crystallographic techniques. acs.orgnih.gov These methods are essential for confirming the theoretical models of the Anderson-Evans structure and for understanding the intricate packing of the ions in the solid state. nih.gov
Single-Crystal X-ray Diffraction Analysis for Atomic Arrangement Determination
Single-crystal X-ray diffraction is the definitive method for elucidating the atomic arrangement in crystalline solids like ammonium 6-molybdocobaltate. mdpi.comnih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams provide detailed information about the electron density distribution within the crystal, which in turn allows for the precise determination of atomic positions, bond lengths, and bond angles. rsc.orgresearchgate.net
Studies on various Anderson-type polyoxometalates have successfully used single-crystal X-ray diffraction to confirm their structures. rsc.orgsciopen.comresearchgate.net For instance, the crystal structures of related ammonium and potassium molybdates have been refined using extensive X-ray diffraction data, confirming the geometry of the polyanions and the locations of the counter-ions and water molecules. acs.orgrsc.org Similar analyses on molybdocobaltate salts have provided evidence for the Anderson structure and have even revealed new heteropolymolybdate structures derived from it. acs.orgnih.govacs.org
Below is a table summarizing typical crystallographic data that can be obtained from single-crystal X-ray diffraction analysis of Anderson-type polyoxometalates.
| Parameter | Description | Typical Value/Information |
| Crystal System | The basic geometric framework of the crystal. | Triclinic, Monoclinic, Orthorhombic, Trigonal etc. researchgate.netacs.org |
| Space Group | The set of symmetry operations for the crystal. | P-1, P2₁/c, R32, etc. researchgate.netacs.org |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | Measured in Ångströms (Å). researchgate.netacs.org |
| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Measured in degrees (°). researchgate.netacs.org |
| Z | The number of formula units per unit cell. | An integer value. researchgate.netacs.org |
| Calculated Density (ρcalcd) | The theoretical density of the crystal. | Measured in g/cm³. researchgate.net |
| R-factor (R) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | A lower value indicates a better fit. |
Elucidation of Novel Heteropolyoxomolybdate Structures Derived from Anderson Frameworks
The Anderson framework is not static and can serve as a building block for more complex structures. Research has shown that Anderson-type polyoxometalates can undergo further coordination with transition metal complexes, leading to the formation of novel one-dimensional organic-inorganic hybrid materials. acs.org For instance, Anderson-type [TeMo₆O₂₄]⁶⁻ fragments have been linked by trinuclear copper-arginine bridges to create unprecedented chain-like structures. acs.org
Furthermore, studies on cobalt salts of molybdocobaltate have revealed the formation of a new heteropolyoxomolybdate derived from the well-known Anderson structure, as evidenced by crystal structure refinement. nih.gov These findings highlight the versatility of the Anderson framework in creating novel materials with potentially unique properties.
Spectroscopic Probing of Molecular Structure and Electronic States
Spectroscopic techniques are indispensable tools for characterizing the intricate structure and electronic properties of this compound.
Vibrational Spectroscopy for Characteristic Modes
Vibrational spectroscopy, including FT-IR and Raman techniques, provides detailed information about the bonding and structural arrangement of atoms within the molecule.
| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Assignment |
| N-H Stretching | ~3140 | Asymmetric stretching of NH₄⁺ |
| N-H Bending | ~1400 | Bending vibration of NH₄⁺ |
| Mo=O Stretching | 900 - 1000 | Terminal molybdenum-oxygen double bonds |
| Mo-O-Mo Stretching | 600 - 800 | Bridging molybdenum-oxygen bonds |
This table presents typical FT-IR absorption bands for ammonium polyoxometalates.
Raman spectroscopy complements FT-IR by providing information on the symmetric vibrations and the metal-oxygen framework. For polyoxometalates, Raman spectra are particularly useful for characterizing the Mo-O and Co-O vibrations. capes.gov.brtheses.fr The spectra of molybdenum oxides, which are related to the molybdate (B1676688) framework, show characteristic bands corresponding to different vibrational modes of the Mo-O bonds. rsc.org For example, bands related to Mo=O terminal stretching, Mo-O-Mo bridging, and Mo-O-Co linkages can be identified. capes.gov.brrsc.org Resonance Raman effects can also be observed, providing further details about the electronic structure of the material. rsc.org
| Vibrational Mode | **Approximate Raman Shift (cm⁻¹) ** | Assignment |
| Mo=O Symmetric Stretch | ~950 | Symmetric stretching of terminal Mo=O bonds |
| Mo-O-Mo Asymmetric Stretch | ~840 | Asymmetric stretching of Mo-O-Mo bridges |
| Mo-O-Mo Symmetric Stretch | ~600 | Symmetric stretching of Mo-O-Mo bridges |
| Co-O-Mo Vibrations | 400 - 500 | Vibrations involving the central cobalt atom |
This table outlines characteristic Raman shifts for molybdate-based polyoxometalates.
X-ray Absorption Spectroscopy (XAS) for Local Structure and Oxidation States
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local atomic structure and the oxidation state of the absorbing atom. wikipedia.orgunimi.it It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.orgornl.gov XAS is particularly valuable for studying complex materials like this compound, as it can probe the environment of both the molybdenum and cobalt atoms. researchgate.netnih.gov
Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillatory part of the XAS spectrum, well above the absorption edge. wikipedia.orguu.nl Analysis of the EXAFS region provides quantitative information about the local environment of the absorbing atom, including coordination numbers, bond distances, and the identity of neighboring atoms. youtube.comus.es For Anderson-type heteropolyoxomolybdates, EXAFS studies have been crucial in analyzing the nature of Co and Mo species when supported on materials like γ-Al₂O₃ for catalytic applications. researchgate.net The technique allows for the determination of the coordination environment around the cobalt and molybdenum atoms, confirming the integrity of the Anderson structure and identifying any structural changes upon interaction with a support material. researchgate.net
| Parameter | Information Gained from EXAFS |
| Coordination Number (N) | Number of nearest-neighbor atoms. |
| Interatomic Distance (R) | Distance between the absorbing atom and its neighbors. |
| Debye-Waller Factor (σ²) | Measure of the disorder in bond distances. |
| Identity of Neighboring Atoms | Determined from the backscattering amplitude and phase shift. |
This table summarizes the key structural parameters that can be determined from EXAFS analysis.
X-ray Absorption Near-Edge Structure (XANES) Characterization
X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the electronic structure and local coordination environment of specific elements within a material. In the context of polyoxometalates like this compound, XANES at the metal K-edge (e.g., Mo and Co) provides critical information about the oxidation state and geometry of the metal centers. nih.govacs.org
The pre-edge peak in a XANES spectrum is particularly informative. For molybdenum, this peak is associated with a dipole-forbidden 1s to 4d transition. nih.gov Its intensity is related to the degree of 4d/5p orbital mixing, which is influenced by deviations from perfect octahedral symmetry, primarily along the terminal Mo=O bonds. nih.gov Changes in the intensity of this pre-edge peak can indicate alterations in the Mo=O bond lengths. nih.gov
The energy of the absorption edge in a XANES spectrum is directly correlated with the oxidation state of the absorbing atom. nih.gov By analyzing the edge energy, the average oxidation state of molybdenum and cobalt in the polyoxometalate framework can be determined. nih.govbohrium.com Operando XANES studies, conducted during a chemical reaction, can track changes in the oxidation state and coordination of the metal ions, providing insights into the stability and catalytic mechanism of the compound. acs.org For instance, such studies have been used to investigate the degradation of cobalt-substituted polyoxometalates during oxygen evolution reactions, revealing changes in the cobalt oxidation state from Co(II) to Co(III). acs.org
Nuclear Magnetic Resonance (NMR) Studies for Solution and Solid-State Speciation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of molecules in both solution and the solid state. karary.edu.sdfrontiersin.org For complex inorganic structures like this compound, NMR provides detailed information about the connectivity of atoms and the dynamic processes that occur in solution. frontiersin.orgresearchgate.net
Multi-Nuclear NMR Techniques for Structural Insights
Multi-nuclear NMR, which involves the study of various NMR-active nuclei, is essential for a comprehensive structural analysis of heteropolymetalates. elsevier.com By examining the NMR spectra of different nuclei present in the compound (e.g., ¹H, ¹⁴N, ⁹⁵Mo, ⁵⁹Co), a detailed picture of the molecular structure can be assembled. elsevier.comnih.gov
Dynamic Behavior and Solution-Phase Equilibria
In solution, polyoxometalates can exhibit dynamic behavior, participating in various equilibria that may involve dissociation, isomerization, or interaction with solvent molecules. nih.gov NMR spectroscopy is a key tool for studying these solution-phase dynamics.
By monitoring changes in the NMR spectrum as a function of concentration, pH, or temperature, the different species present in solution can be identified and their relative concentrations determined. For example, the interaction of the polyoxometalate with the solvent can be observed through changes in the chemical shifts of both the polyoxometalate and solvent nuclei. rsc.org The rates of exchange between different species can also be measured using various NMR techniques, providing insights into the lability and stability of the compound in solution.
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. openaccessjournals.comopenaccessjournals.com It is a crucial method for determining the thermal stability of compounds like this compound and for elucidating their decomposition pathways. researchgate.netresearchgate.net
A typical TGA experiment involves heating the sample at a constant rate and recording the mass loss. openaccessjournals.com The resulting thermogram, a plot of mass versus temperature, reveals distinct stages of decomposition. For hydrated polyoxometalates, the initial weight loss at lower temperatures (typically below 200°C) corresponds to the removal of weakly bound water of crystallization. researchgate.netacs.org At higher temperatures, the loss of structural water and the decomposition of the ammonium cations occur. researchgate.netresearchgate.net The final stage of decomposition at elevated temperatures leads to the formation of mixed metal oxides. researchgate.netresearchgate.net
Differential Thermal Analysis (DTA), often performed concurrently with TGA, measures the temperature difference between the sample and a reference material. acs.org Exothermic or endothermic peaks in the DTA curve correspond to processes like crystallization, phase transitions, or decomposition, providing additional information to interpret the TGA data. researchgate.net
Table 1: Representative TGA and DTA Data for Polyoxometalates
| Temperature Range (°C) | Event | Mass Loss (%) | DTA Peak |
| < 100-200 | Loss of crystallization water | Varies | Endothermic researchgate.net |
| 200-400 | Loss of constitutional water | Varies | Endothermic researchgate.net |
| > 400 | Decomposition of ammonium ions and framework | Varies | Exothermic/Endothermic researchgate.netresearchgate.net |
| > 460 | Formation of metal oxides | Varies | Endothermic researchgate.net |
Note: The exact temperatures and mass losses are dependent on the specific polyoxometalate and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Species Identification
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. uobabylon.edu.iq For this compound, UV-Vis spectroscopy is a valuable tool for identifying the compound, studying its electronic structure, and monitoring its reactions in solution. researchgate.netresearchgate.net
The UV-Vis spectrum of a polyoxometalate is characterized by intense absorption bands in the UV region, which are attributed to ligand-to-metal charge transfer (LMCT) transitions from the oxygen atoms to the molybdenum and cobalt centers. libretexts.org These transitions are responsible for the characteristic color of many polyoxometalates. libretexts.org The position and intensity of these bands are sensitive to the structure of the polyoxometalate and the oxidation states of the metal ions.
In addition to the LMCT bands, d-d transitions, which involve the excitation of electrons between d-orbitals on the cobalt ion, may be observed in the visible region. libretexts.org These transitions are typically much weaker than the charge transfer bands.
UV-Vis spectroscopy can be used to monitor the stability of this compound in solution. mdpi.com Changes in the spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in the absorbance intensity, can indicate decomposition or transformation of the polyoxometalate species. mdpi.com This makes UV-Vis spectroscopy a useful technique for studying the kinetics of reactions involving this compound. researchgate.net
Table 2: Common Electronic Transitions in Polyoxometalates
| Transition Type | Description | Wavelength Region | Molar Absorptivity (ε) |
| σ → σ | Excitation from a sigma bonding to a sigma antibonding orbital. askfilo.com | High energy UV askfilo.com | Low |
| n → σ | Excitation from a non-bonding to a sigma antibonding orbital. askfilo.com | UV askfilo.com | Low to moderate |
| π → π | Excitation from a pi bonding to a pi antibonding orbital. askfilo.com | UV-Visible askfilo.com | High |
| n → π | Excitation from a non-bonding to a pi antibonding orbital. askfilo.com | UV-Visible askfilo.com | Low to moderate |
| Ligand-to-Metal Charge Transfer (LMCT) | Electron transfer from ligand-based orbitals to metal-based orbitals. libretexts.org | UV-Visible libretexts.org | Very High (~10⁴ L mol⁻¹ cm⁻¹) libretexts.org |
| d-d Transitions | Excitation of electrons between d-orbitals on a metal center. | Visible | Low |
Synthetic Methodologies and Reaction Mechanisms for Ammonium 6 Molybdocobaltate
Conventional Preparative Routes from Precursor Compounds
The traditional synthesis of ammonium (B1175870) 6-molybdocobaltate relies on the reaction of simple, readily available precursor compounds in an aqueous medium. These methods are well-established and provide a reliable pathway to obtaining the desired polyoxometalate.
Synthesis from Ammonium Heptamolybdate and Cobalt Nitrate (B79036)
The most common and conventional method for preparing ammonium 6-molybdocobaltate involves the reaction between ammonium heptamolybdate ((NH₄)₆Mo₇O₂₄) and cobalt nitrate (Co(NO₃)₂). acs.orgnih.govresearchgate.netresearchgate.net This reaction is typically carried out in an aqueous solution. The cobalt(II) ions act as the central heteroatom, around which the molybdate (B1676688) units assemble. mdpi.com The general formula for this B-type Anderson-Evans polyoxometalate is (NH₄)₃[CoMo₆O₂₄H₆]. samaterials.comacs.orgamericanelements.com
In a typical procedure, an aqueous solution of ammonium heptamolybdate is prepared, to which a solution of cobalt nitrate is added. mdpi.com The resulting mixture is then subjected to specific conditions of temperature and pH to facilitate the formation of the desired product. The cobalt salt of 6-molybdocobaltate can also be prepared through cationic exchange in an aqueous solution. acs.org
Influence of Reaction Parameters: pH, Reactant Concentration, and Molybdenum-to-Cobalt Ratio
The successful synthesis of this compound is highly dependent on the careful control of several key reaction parameters. These parameters influence not only the yield and purity of the product but also the very formation of the desired Anderson-Evans structure.
pH: The pH of the reaction medium is a critical factor. The formation of Anderson-Evans type polyoxometalates, including this compound, typically occurs in a specific pH range. For instance, the synthesis of related Anderson-type polyoxometalates is often carried out in an acidic aqueous medium. dergipark.org.tr Acidification of the reaction mixture is a common step to achieve the optimal pH for the assembly of the polyoxometalate structure. tubitak.gov.trresearchgate.net In some syntheses of related cobalt-molybdate structures, the initial pH of the solution is around 5.4, and hydrochloric acid is added to adjust it. mdpi.com
Reactant Concentration: The concentration of the precursor compounds, ammonium heptamolybdate and cobalt nitrate, in the aqueous solution also plays a significant role. frontiersin.org The concentration of reactants can affect the rate of reaction and the equilibrium between different polyoxometalate species that may form in solution. researchgate.net Studies on other polyoxometalate systems have shown that higher concentrations can favor the formation of more complex hydrolyzed species. frontiersin.org
Molybdenum-to-Cobalt Ratio: The stoichiometric ratio of molybdenum to cobalt is a fundamental parameter that dictates the structure of the resulting polyoxometalate. For the formation of the 6-molybdocobaltate anion, a specific molar ratio of molybdate to cobalt ions is required to ensure the correct assembly of the six molybdenum octahedra around the central cobalt atom. mdpi.com In one reported synthesis of a cobalt heptamolybdate polyoxometalate, a 6:1 molar ratio of Mo⁶⁺ to Co²⁺ was used. mdpi.com
Table 1: Influence of Reaction Parameters on this compound Synthesis
| Parameter | Influence | Typical Conditions/Observations |
|---|---|---|
| pH | Critical for the formation and stability of the Anderson-Evans structure. | Often requires an acidic medium; acidification is a common step. dergipark.org.trtubitak.gov.trresearchgate.net |
| Reactant Concentration | Affects reaction rate and the equilibrium of species in solution. | Can influence the formation of different polyoxometalate structures. frontiersin.orgresearchgate.net |
| Mo:Co Ratio | Determines the stoichiometry and structure of the final product. | A 6:1 molar ratio of Mo⁶⁺ to Co²⁺ is theoretically required for the [CoMo₆O₂₄H₆]³⁻ anion. mdpi.com |
Investigations into Green Chemistry Synthesis Approaches
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. This trend extends to the synthesis of polyoxometalates, with a focus on using aqueous media and selecting less hazardous precursors. scispace.com
Aqueous Media Synthesis Protocols
The use of water as a solvent is a cornerstone of green chemistry, and fortunately, the synthesis of this compound and other polyoxometalates is traditionally carried out in aqueous solutions. rsc.orgrsc.orgresearchgate.net This inherently makes the process greener compared to syntheses requiring organic solvents. Research in this area focuses on optimizing these aqueous protocols to improve efficiency and minimize waste. One-pot synthesis in water at room temperature has been reported for other nanomaterials using polyoxometalates as both reducing and stabilizing agents, highlighting the potential for simplified and greener processes. researchgate.net
Environmentally Benign Precursor Selection
A key aspect of green chemistry is the selection of starting materials that are less harmful to the environment. In the context of this compound synthesis, this involves considering alternatives to conventional precursors or modifying the process to reduce the environmental impact of the reagents used. acs.orgnih.gov For instance, using cobalt salts of molybdocobaltate and molybdoaluminate Anderson HPAs has been explored as an alternative to the conventional ammonium heptamolybdate and cobalt nitrate for the preparation of hydrotreating catalysts. acs.orgnih.govresearchgate.netresearchgate.net This approach can be seen as a step towards more environmentally friendly catalyst preparation. The synthesis of related Anderson-type polyoxometalates has been achieved using precursors like aluminum (III) chloride hexahydrate and sodium molybdate dihydrate in an aqueous medium, which are considered relatively benign. tubitak.gov.trresearchgate.nettubitak.gov.tr
Mechanistic Understanding of Polyoxometalate Formation
The formation of polyoxometalates like this compound is a complex self-assembly process that occurs in solution. researchgate.netnih.govcsic.es It involves the condensation of smaller oxometalate units into larger, well-defined anionic clusters. While the precise step-by-step mechanism for the formation of every polyoxometalate is not fully elucidated, the general principles are understood to involve a series of hydrolysis and condensation reactions.
Role of Intermediate Peroxymolybdates in Solution Chemistry
The synthesis of molybdate-based compounds can be manipulated through the use of hydrogen peroxide, which leads to the formation of highly stable and soluble peroxymolybdate intermediates. In aqueous solutions, the addition of hydrogen peroxide to molybdates like ammonium heptamolybdate significantly increases their solubility. researchgate.net This is attributed to the formation of these stable peroxymolybdate species. researchgate.net
However, the subsequent introduction of a cobalt salt, such as cobalt nitrate, into this solution triggers the formation of 6-molybdocobaltate. researchgate.netresearchgate.net This resulting heteropolyanion has a much lower solubility than the peroxymolybdate precursor. researchgate.net This solubility difference is a key driving force for the reaction, causing the 6-molybdocobaltate to precipitate or crystallize from the solution. The peroxymolybdate, therefore, acts as a transient, soluble intermediate that is consumed to yield the final, less soluble product. researchgate.net This process can sometimes be influenced by pH changes, which may cause the degradation of the initially formed 6-molybdocobaltate into other species like 5-molybdocobaltate. researchgate.net
Self-Assembly Processes and Control of Cluster Formation
This compound is a type of polyoxometalate (POM), a class of compounds known for their formation through intricate self-assembly processes. csic.esmdpi.com These processes are typically spontaneous, one-pot reactions in aqueous media where simple metal-oxide ions, under acidic conditions, undergo condensation to form complex, three-dimensional structures. csic.es
The formation of these clusters is governed by a delicate equilibrium of non-covalent forces, including short-range attractive van der Waals forces, hydrogen bonding, and repulsive electrostatic interactions between the anionic metalate clusters. mdpi.com Due to the high anionic charge of POMs, electrostatic interactions are often considered the primary driving force for the aggregation process. csic.es
Control over the formation of a specific cluster, such as the Anderson-structured this compound, depends on manipulating a variety of external parameters. mdpi.comacs.org Even minor adjustments to these conditions can shift the complex network of equilibria within the reaction mixture, leading to the formation of different molecular architectures. mdpi.com
Key Parameters Controlling POM Self-Assembly:
| Parameter | Influence on Cluster Formation |
| pH | Controls the protonation and subsequent acid-condensation of metal-oxide ions. wikipedia.org |
| Concentration | Affects reaction kinetics and the equilibrium position between different cluster forms. mdpi.com |
| Temperature | Influences reaction rates and the stability of intermediate and final structures. mdpi.com |
| Ligands/Templates | Can direct the assembly process towards a specific, desired architecture. mdpi.com |
This self-assembly approach is a powerful tool, allowing for the creation of robust and stable molecular metal-oxide species with high yields from relatively simple and scalable reactions. csic.es
Impact of Additives and Supporting Environments on Synthesis
The synthesis of this compound and related POMs can be significantly influenced by the presence of additives and the nature of the supporting environment. These factors can direct the reaction pathway, alter the final product's properties, and improve catalytic performance when the material is used as a catalyst precursor. mdpi.comresearchgate.netresearchgate.net
Additives, such as chelating or complexing agents, can play a crucial role. For example, citric acid has been used as a chelating agent in the preparation of hydrotreatment catalysts to improve the dispersion of metal components. acs.org In the synthesis of other Anderson-type POMs, the alkalinity of additives was found to have a substantial impact on the reaction yield. mdpi.com The choice of solvent is also critical; in one study, acetonitrile (B52724) was found to provide the best yield and selectivity for a reaction catalyzed by an Anderson POM. mdpi.com
The supporting environment, particularly in the context of catalyst preparation, can become an active participant in the synthesis. When an alumina (B75360) support is impregnated with an ammonium heptamolybdate solution, the support can partially dissolve, releasing Al³⁺ ions that react to form an aluminum-containing Anderson heteropolyanion, [Al(OH)₆Mo₆O₁₈]³⁻, on the surface. researchgate.net This demonstrates the structure-directing role a support can play. Similarly, POMs themselves can be used as structure-directing agents in the synthesis of other materials, such as metal-organic frameworks (MOFs). rsc.org
Table of Influential Factors:
| Factor | Type | Example | Effect |
| Additive | Chelating Agent | Citric Acid | Improves metal dispersion in supported catalysts. acs.org |
| Additive | Base | Na₂CO₃ | Influenced reaction yield in POM synthesis. mdpi.com |
| Solvent | Organic | Acetonitrile | Optimized yield and selectivity in a POM-catalyzed reaction. mdpi.com |
| Support | Oxide | Alumina (Al₂O₃) | Reacts with molybdate to form surface Al-Mo species. researchgate.net |
Control over Morphology and Crystalline Product Characteristics
Achieving specific morphologies, high purity, and desired crystalline forms of this compound requires meticulous control over the synthesis conditions. Factors ranging from reaction kinetics to purification methods determine the final characteristics of the product.
Factors Influencing Crystal Growth and Yield
The successful synthesis of crystalline this compound with high yield depends on the precise management of several key experimental variables.
Temperature and Reaction Time: Temperature is a critical parameter influencing both reaction kinetics and the stability of the final product. The synthesis of related cobalt salts of molybdocobaltate involves heating at 50 °C for a specific duration, followed by cooling to 20 °C to induce crystallization. acs.orgnih.gov For similar POM-catalyzed reactions, an optimal temperature has been shown to maximize yield, with deviations in either direction being detrimental. mdpi.com
pH and Stoichiometry: The pH of the aqueous solution is fundamental, as it governs the condensation of molybdate ions into the polyanionic cluster. wikipedia.org A change in pH can even lead to the degradation of the desired 6-molybdocobaltate to other forms. researchgate.net The stoichiometry of the reactants, specifically the ratio of cobalt to molybdate, must be carefully controlled to ensure the formation of the correct Anderson structure. acs.orgnih.gov
Concentration and Additives: The concentration of reactants and the presence of additives also significantly impact the outcome. A sustainable, water-assisted, solid-state synthesis method for a related ammonium nickel molybdate demonstrated that minimizing solvent and controlling reactant proximity can lead to increased product yields. researchgate.net The use of certain additives, like phosphorus in NiMoW catalysts, shows a clear optimal concentration for achieving maximum catalytic activity, indicating that the quantity of any additive must be carefully tuned. researchgate.net
Summary of Factors Affecting Crystal Growth and Yield:
| Factor | Optimal Condition/Observation | Reference |
| Temperature | Heating at 50°C, followed by cooling to 20°C for crystallization. | acs.org, nih.gov |
| pH | Acidic conditions are required to promote condensation of molybdate ions. | wikipedia.org |
| Stoichiometry | Reactants must be introduced in precise stoichiometric quantities. | acs.org, nih.gov |
| Additives | An optimal concentration of additives can maximize yield and performance. | mdpi.com, researchgate.net |
Preparation of High Purity Crystalline or Nanopowder Forms
The preparation of this compound can be tailored to produce materials ranging from high-purity single crystals to submicron and nanopowder forms. americanelements.comamericanelements.com
High-purity crystalline products are typically obtained through controlled precipitation and crystallization from aqueous solutions. samaterials.com A common method involves reacting the precursor salts, filtering any impurities, and then carefully cooling the resulting solution to allow for the growth of well-defined single crystals. acs.orgnih.gov The production of other high-purity molybdenum compounds has also relied on the precipitation of intermediate species to remove impurities before forming the final product. researchgate.net
While specific protocols for this compound nanopowder are not detailed in the provided context, methods used for related materials offer viable synthetic routes. The synthesis of nanoparticles and nanostructures often involves:
Hydrothermal Synthesis: This method, used to create copper molybdate nanoparticles, employs high temperatures and pressures. researchgate.net
Use of Surfactants: Surfactants can be used during synthesis to control particle growth and morphology, preventing aggregation and leading to smaller particle sizes. researchgate.net
Anion Exchange: This technique has been successfully used to synthesize cobalt sulfide (B99878) nanosheets and could potentially be adapted for POMs. researchgate.net
Templating: Amphiphilic (surfactant-like) POMs have been used as templates to create mesoporous materials, suggesting a pathway for creating nanostructured POMs. rsc.org
These advanced synthetic techniques indicate that submicron and nanopowder forms of this compound are accessible, likely through controlled precipitation methods or template-assisted synthesis. americanelements.comamericanelements.comsciopen.com
Research Applications in Catalysis and Chemical Transformations
Design and Development of Heterogeneous Catalysts
The use of ammonium (B1175870) 6-molybdocobaltate as a starting material represents a molecular-level approach to designing advanced heterogeneous catalysts, particularly for hydrodesulfurization (HDS) applications. researchgate.netresearchgate.net This compound is part of a class of heteropolyanions (HPAs) that provide an alternative route for creating highly dispersed and active catalytic phases on various supports. nih.govcapes.gov.br
The preparation of supported catalysts from ammonium 6-molybdocobaltate involves depositing the compound onto high-surface-area carriers, most commonly alumina (B75360) and zeolites. researchgate.net The goal is to achieve a uniform distribution of the active metal precursors, which is crucial for maximizing the catalytic efficiency.
Incipient wetness impregnation is a standard and widely used technique for preparing catalysts using this compound. researchgate.netgoogle.com This method involves dissolving the heteropolyanion in an aqueous solution and then adding this solution to a porous support material, such as γ-alumina or a zeolite, in a volume equal to the support's pore volume. researchgate.netgoogle.comacs.org
For example, a catalyst can be prepared by dissolving this compound(III) in water, sometimes at elevated temperatures (e.g., 75°C), and then immersing and tumbling the support material (like alumina spheres) in the solution until the solution is fully absorbed and the solvent is evaporated. google.com The use of this compound and related heteropolyanions is particularly effective for preparing catalysts on both alumina and zeolite supports for HDS applications. researchgate.net Research has shown that even when starting with conventional precursors like ammonium heptamolybdate, an Anderson-type heteropolyanion, [Al(OH)₆Mo₆O₁₈]³⁻, can form in situ upon impregnation on alumina or zeolites due to the reaction with dissolved aluminum species from the support. researchgate.netresearchgate.net Using the pre-formed this compound directly ensures a more controlled deposition of the desired Co-Mo species. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Support Composition | 90 wt. % Alumina, 10 wt. % Silica | google.com |
| Support Form | Spheroidal | google.com |
| Surface Area | ~225 m²/g | google.com |
| Average Pore Diameter | ~100 Å | google.com |
| Average Pore Volume | ~0.57 cc/g | google.com |
| Impregnation Temperature | ~75 °C | google.com |
The use of this compound exemplifies a molecular approach to catalyst synthesis. acs.orgresearchgate.net Unlike conventional methods that involve co-impregnation of separate molybdenum and cobalt salts, this heteropolyanion acts as a single-source precursor where the promoter and active metal are already combined in a specific molecular structure. nih.govresearchgate.net This pre-organization of atoms is crucial for achieving a more homogeneous and finely dispersed active phase after subsequent treatment steps. researchgate.net
This approach offers several advantages:
Stoichiometric Control : The fixed Co/Mo ratio within the heteropolyanion ensures a consistent and well-defined composition on the catalyst support. rsc.org
Enhanced Dispersion : The molecular nature of the precursor helps in achieving a higher dispersion of the oxomolybdate species on the support, which is often superior to that obtained with traditional salt precursors, especially at high metal loadings. researchgate.netcapes.gov.br
Improved Promoter Action : The intimate contact between cobalt and molybdenum in the precursor structure facilitates the formation of the highly active Co-Mo-S phase during the activation step, enhancing the promoting effect of cobalt. researchgate.net
Studies using Anderson-type heteropolyanions, such as (NH₄)₃[Co(OH)₆Mo₆O₁₈], have demonstrated that these precursors can lead to catalysts with superior performance compared to their conventionally prepared counterparts. researchgate.netrsc.org
Catalysts derived from this compound are primarily evaluated for their performance in hydrodesulfurization (HDS), a critical process in the petroleum refining industry for removing sulfur from fuel streams. researchgate.netresearchgate.net The effectiveness of these catalysts is directly linked to the nature of the precursor and the subsequent activation procedures.
The oxide precursor, consisting of this compound supported on a carrier, is catalytically inactive. To become active for HDS, it must undergo an activation step, which typically involves sulfidation. researchgate.net This process is usually carried out by treating the oxide precursor with a mixture of hydrogen sulfide (B99878) (H₂S) and hydrogen (H₂) at elevated temperatures (e.g., 400°C). scielo.org.mx
During sulfidation, the Anderson structure of the molybdocobaltate anion breaks down, and the cobalt and molybdenum oxides are converted into their respective sulfides. The goal is to form the "Co-Mo-S" phase, which is widely recognized as the active site for HDS reactions. rsc.org The structure of this phase is often described as MoS₂ slabs with cobalt atoms located at the edges (Co-Mo-S Type II). researchgate.net
The use of a heteropolyanion precursor like this compound can significantly influence the nature of the resulting active phase. Research suggests that these precursors lead to the formation of a more effective Co-Mo-S species, potentially due to a lower degree of interaction with the alumina support and a reduced loss of the cobalt promoter into the support structure. rsc.org This results in a higher concentration of the desired active sites, which are sulfur vacancies located at the edges of the MoS₂ structure. nih.govnih.gov
The catalytic performance of HDS catalysts derived from this compound is assessed by measuring their activity in the desulfurization of model sulfur-containing compounds or real feedstocks. google.comresearchgate.net Common model compounds include thiophene (B33073), dibenzothiophene (B1670422) (DBT), and the more sterically hindered 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT), which is representative of the refractory sulfur compounds found in diesel fuel. researchgate.netnih.gov
Studies have consistently shown that catalysts prepared from molybdocobaltate heteropolyanion precursors exhibit significantly improved HDS performance. researchgate.net For instance, catalysts derived from a decamolybdocobaltate anion, a related HPA, demonstrated higher efficiency in thiophene HDS, which was attributed to better dispersion and a stronger promotion effect. capes.gov.brresearchgate.net Similarly, catalysts prepared from a Co₂Mo₁₀-heteropolyacid showed maximum activity in the HDS of 4,6-DMDBT at an optimal Co/(Co+Mo) atomic ratio of 0.35. researchgate.net The activity of catalysts prepared from Anderson-type precursors has been reported to be greater than that of conventionally prepared catalysts, achieving high conversion rates for sulfur compounds. rsc.orgnih.gov
| Catalyst Precursor Type | Sulfur Compound | Conversion / Sulfur Removal | Key Findings | Reference |
|---|---|---|---|---|
| Amine-intercalated MoS₂ (for comparison) | Dibenzothiophene (DBT) | 100% conversion; 98.9% ultra-deep sulfur removal | Demonstrates high efficiency achievable with advanced precursors. | nih.gov |
| Amine-intercalated MoS₂ (for comparison) | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Excellent HDS performance | Effective on highly refractory sulfur compounds. | nih.gov |
| Co₂Mo₁₀-heteropolyacid | 4,6-Dimethyldibenzothiophene (4,6-DMDBT) | Maximal activity at Co/(Co+Mo) ratio = 0.35 | Catalyst activity is highly dependent on the Co/Mo ratio. | researchgate.net |
| Anderson-type ammonium salts (NiMo analog) | Thiophene | Activity greater than conventional catalyst | Precursor structure leads to a better active phase. | rsc.org |
| Ammonium 5-molybdocobaltate(III) | Vacuum Gas Oil (2.65 wt. % S) | Used to determine relative desulfurization activity | Applicable to real-world, complex feedstocks. | google.com |
Oxidation Catalysis in Organic Synthesis
This compound(III) and related Anderson-type POMs are effective catalysts for a range of oxidation reactions in organic synthesis. samaterials.comresearchgate.net Their catalytic prowess stems from their ability to facilitate multi-electron transfer processes, making them valuable in developing green and efficient chemical transformations. ijfans.orgmdpi.com
The oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation in organic chemistry. This compound(III) has been identified as a catalyst for such reactions. samaterials.comsemanticscholar.org Research has shown that Co-based Anderson-type POMs, like this compound(III), can effectively catalyze the conversion of alcohols to esters in the presence of an oxidant such as 30% hydrogen peroxide (H₂O₂). semanticscholar.orgmdpi.com This provides a direct route to esters from alcohols under mild conditions. semanticscholar.org The catalytic system is noted for being inexpensive, stable, and efficient. semanticscholar.orgmdpi.com
| Substrate | Catalyst | Oxidant | Product | Key Findings | Reference |
| Alcohols | (NH₄)₃[Co(OH)₆Mo₆O₁₈] | 30% H₂O₂ | Esters | Effective conversion under mild conditions with KCl as an additive. | semanticscholar.orgmdpi.com |
| Alcohols | (NH₄)₄[Cu(OH)₆Mo₆O₁₈] | O₂ | Aldehydes/Ketones | High selectivity and activity for various alcohol substrates. | semanticscholar.orgmdpi.com |
This table presents data on Anderson-type POMs, including the family to which this compound(III) belongs, to illustrate catalytic activity in alcohol oxidation.
The application of Anderson-type POMs extends to the oxidation of aldehydes and ketones, as well as oxidative coupling reactions. While ketones are generally resistant to oxidation, aldehydes are readily oxidized to carboxylic acids. libretexts.orgncert.nic.inlibretexts.org Anderson-type POMs, such as the copper-based analogue (NH₄)₄[Cu(OH)₆Mo₆O₁₈], have been successfully used for the aerobic oxidation of aldehydes to carboxylic acids in water, employing oxygen as the sole oxidant under mild conditions. semanticscholar.orgmdpi.com
Oxidative coupling reactions, which form new carbon-carbon or carbon-heteroatom bonds, are also facilitated by these catalysts. nih.govchimia.chsioc-journal.cnrsc.org For instance, iron-based Anderson-type POMs have been utilized for the aerobic oxidative coupling of aldehydes or ketones with amines to produce imines. mdpi.com This highlights the versatility of the Anderson-type structure in promoting diverse oxidative transformations.
Epoxidation of alkenes is a crucial reaction for producing epoxides, which are valuable intermediates in organic synthesis. libretexts.orglibretexts.orgyoutube.com Research has demonstrated that iron-based Anderson-type POMs, specifically (NH₄)₃[Fe(OH)₆Mo₆O₁₈], can catalyze the epoxidation of various aromatic and aliphatic alkenes with high yield and selectivity. mdpi.com This catalytic system is notable for not requiring additional reductants or radical initiators and avoids the use of toxic, expensive precious metal catalysts. mdpi.com The catalyst is prepared in a straightforward one-step reaction in water. mdpi.com The use of hydrogen peroxide as an oxidant in alkene epoxidation catalyzed by various metal-based systems is also a well-established green chemistry approach. researchgate.net
| Substrate | Catalyst | Oxidant | Product | Key Findings | Reference |
| Aromatic and Aliphatic Alkenes | (NH₄)₃[Fe(OH)₆Mo₆O₁₈] | Not specified | Epoxides | High yield and selectivity; avoids precious metals. | mdpi.com |
This table showcases the application of a related Anderson-type POM in alkene epoxidation, demonstrating the potential of this catalyst class.
Homogeneous Catalytic Systems
This compound(III) typically functions as a homogeneous catalyst, dissolving in the reaction medium to create a single-phase system. researchgate.netresearchgate.net This allows for catalysis to occur at the molecular level, offering high activity and selectivity. mdpi.com
In solution, the catalytic cycle of polyoxometalates like this compound(III) in oxidation reactions generally involves the reduction of the POM by the substrate, followed by its re-oxidation by a terminal oxidant (e.g., O₂ or H₂O₂). ijfans.orgresearchgate.net The specific mechanism can vary depending on the substrate and reaction conditions. For instance, in the oxidation of ethanediol by 6-molybdocobaltate(III) in an acidic medium, the reaction proceeds through the formation of an outer-sphere complex between the oxidant and the substrate, which then decomposes in the rate-determining step. researchgate.net The stability and speciation of these clusters in solution are crucial for their catalytic function and can be influenced by factors such as pH and temperature. nih.govresearchgate.net
Understanding the catalytic cycle requires the identification and characterization of transient intermediates. Various spectroscopic techniques are employed for this purpose. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic species, such as the reduced forms of polyoxometalates that are key intermediates in catalytic cycles. researchgate.net Other techniques like UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ³¹P NMR for phosphorus-containing POMs) are also used to monitor the state of the catalyst during the reaction. ijfans.orgresearchgate.net For instance, operando X-ray absorption spectroscopy has been used to assess the stability and changes in the oxidation state of cobalt-containing polyoxometalates during catalytic water oxidation. acs.org These spectroscopic studies provide valuable insights into the reaction mechanism at a molecular level. ijfans.orgresearchgate.net
Kinetic and Mechanistic Studies of Catalytic Reactions
The catalytic performance of this compound(III), a polyoxometalate with the Anderson-Evans structure, has been the subject of detailed kinetic and mechanistic investigations. These studies are crucial for understanding the reaction pathways and optimizing reaction conditions for various chemical transformations, particularly oxidation reactions. jetir.org The compound is noted for being substitution-inert and compact compared to Keggin or Dawson-type heteropolyacids. jetir.org
Determination of Reaction Kinetics and Rate Laws
Kinetic studies are fundamental to elucidating the mechanism of reactions catalyzed by 6-molybdocobaltate(III). These studies typically involve monitoring the reaction progress under pseudo-first-order conditions, where the concentration of one reactant (the substrate) is kept in large excess compared to the catalyst. researchgate.net The complexity of catalytic reactions, which often involve multiple steps and intermediates, presents a challenge in deriving precise rate laws. catalysis.blog
The influence of the medium's acidity and dielectric constant on the reaction rate provides further mechanistic insights. For instance, the oxidation of ethanediol is catalyzed by H+ ions, which is attributed to the protonation of the oxidant. researchgate.net A common method for interpreting rate laws suggests that the numerator of the rate law equation includes all the molecules and ions that form the rate-limiting transition state. unishivaji.ac.in
| Substrate | Key Kinetic Findings | Reference |
|---|---|---|
| D-Glucose | The reaction involves direct electron transfer from the substrate to the oxidant anion, generating a free radical in the rate-determining step. The reaction is accelerated by hydrogen ion concentration. | jetir.org |
| Paracetamol | The mechanism involves electron transfer from neutral paracetamol to the anion. The resulting free radical is then further oxidized to an intermediate, N-acetylquinone imide. | mdpi.com |
| Ethanediol | The reaction is overall second order (first order in both oxidant and substrate). It is catalyzed by H+ ions due to oxidant protonation. | researchgate.net |
Elucidation of Active Species and Catalytic Cycles
Identifying the active species and understanding the catalytic cycle are paramount for catalyst design. For polyoxometalate catalysts like this compound(III), the catalytic cycle often involves the reduction and subsequent re-oxidation of the metal centers. nih.govfigshare.com The concept of active sites in heterogeneous catalysis posits that only a small fraction of the catalyst surface is catalytically active. mdpi.com
In acidic media, the 6-molybdocobaltate(III) anion, [CoIII(OH)6Mo6O18]3-, can exist in various protonated forms. mdpi.com Kinetic studies on D-glucose oxidation suggest that the active oxidant species is the [H5CoMo5O20]2- anion. jetir.org The catalytic cycle generally follows the Mars-van Krevelen redox mechanism. uva.nl In this process, the substrate is first oxidized by the catalyst, which becomes reduced. The reduced catalyst is then re-oxidized by a gaseous oxidant, such as oxygen, completing the cycle. academie-sciences.fr The Co(III) center within the polyoxometalate framework is the primary redox-active site, accepting electrons from the substrate and transferring them to the oxidant.
Role of Lattice Oxygen in Redox Mechanisms
The Mars-van Krevelen mechanism highlights the critical role of lattice oxygen in selective oxidation reactions. uva.nl According to this model, the oxygen incorporated into the oxidized product originates from the catalyst's oxide lattice, not directly from gaseous O₂. uva.nlacademie-sciences.fr The resulting oxygen vacancy in the catalyst is then refilled by gas-phase oxygen.
For heteropolyacid catalysts, this process involves the oxygen atoms of the polyoxometalate framework. researchgate.netresearchgate.net The mobility of this lattice oxygen is a key factor determining catalytic activity. researchgate.net Selective oxidation catalysts typically contain highly charged, small, and polarizing transition metal cations like Mo and V, which facilitate the activation of M-O bonds. academie-sciences.fr In the structure of this compound(III), the Mo-O bonds provide the lattice oxygen that participates in the redox mechanism.
Recent studies have provided direct experimental evidence that O₂ generated during some catalytic oxidation reactions can come from the lattice oxygen. universiteitleiden.nl Activating this anionic redox chemistry is considered a promising strategy for designing highly efficient oxidation catalysts. universiteitleiden.nloaepublish.com The ability of the catalyst to facilitate the transport of this active oxygen to the adsorbed substrate is a key step in the oxidation process. researchgate.net The covalency of the metal-oxygen bonds is critical for triggering this lattice-oxygen oxidation mechanism. universiteitleiden.nlnih.gov
Catalyst Stability, Recycling, and Regeneration Protocols
The stability and recyclability of a catalyst are crucial for its practical and industrial application. Polyoxometalates like this compound(III) generally exhibit high stability under various reaction conditions due to their robust inorganic framework. rsc.orgsamaterials.com
However, deactivation can occur over long operational periods. For some heteropolyacid catalysts, a primary cause of deactivation is the loss of catalyst mass through the evaporation of components like molybdenum oxide. researchgate.net Another critical factor is the concentration of the re-oxidant (e.g., oxygen). A low supply of oxygen can lead to the depletion of lattice oxygen and over-reduction of the catalyst, causing a significant loss of activity and promoting structural disintegration. researchgate.net
Catalyst regeneration is therefore essential to restore activity. For deactivation caused by the reduction of the catalyst, the most common regeneration protocol is re-oxidation. This is typically achieved by treating the used catalyst at elevated temperatures in a stream of air or oxygen, which replenishes the lattice oxygen and re-oxidizes the active metal centers (e.g., Co(II) to Co(III)). researchgate.net Studies on related polyoxometalate catalysts have demonstrated successful regeneration and recycling over multiple runs with minimal loss of activity. nih.govsemanticscholar.org For example, a copper-based Anderson-type POM catalyst was recycled at least six times while maintaining high catalytic activity in an aerobic oxidation reaction. mdpi.comsemanticscholar.org Understanding the degradation pathways is key to developing more stable catalysts and effective regeneration strategies. figshare.comacs.org
Advanced Applications in Materials Science and Analytical Chemistry
Electrochemical Applications in Energy Technology
The unique electrochemical characteristics of ammonium (B1175870) 6-molybdocobaltate position it as a promising candidate for various energy storage and conversion technologies. samaterials.com
Aqueous ammonium-ion supercapacitors (AASCs) are noted for their fast charging and discharging capabilities, long operational life, and high power density. nih.gov While still facing challenges related to lower energy density, research into advanced electrode materials is ongoing. nih.gov Molybdenum-based compounds, in particular, are being explored for their potential in supercapacitor applications. researchgate.netresearchgate.net The development of materials like copper cobalt sulfide (B99878)@molybdenum disulfide (CuCo₂S₄@MoS₂) core@shell heterostructures has shown promise in enhancing the capacity of electrode materials for AASCs. nih.gov These materials leverage the double electric layer energy storage mechanism of the MoS₂ shell to facilitate the storage and supply of ammonium ions. nih.gov
| Material | Specific Capacity (at 1 A g⁻¹) | Energy Density | Reference |
| CuCo₂S₄@MoS₂ | 2045 C g⁻¹ | 83.23 Wh kg⁻¹ | nih.gov |
| MoO₃@C | 473 F g⁻¹ | Not Specified | researchgate.net |
In the pursuit of enhancing lithium-ion battery (LIB) performance, various molybdenum-based materials are being investigated. Ammonium molybdate (B1676688) tetrahydrate ((NH₄)₆Mo₇O₂₄), a related molybdenum compound, has been studied as a precursor for synthesizing Mo-based oxides or sulfides for LIBs. mdpi.com Recent research has also explored the direct use of ammonium molybdate as an anode material, demonstrating good capacity and cycling stability. mdpi.com To further improve its electrochemical performance, composites such as flake ammonium molybdate/polydopamine (AMT/PDA) have been synthesized. mdpi.com This composite delivered a high initial discharge capacity of 1471 mAh g⁻¹ and maintained a capacity of 702 mAh g⁻¹ at a current density of 300 mA g⁻¹. mdpi.com
| Material | Initial Discharge Capacity | Capacity at 300 mA g⁻¹ | Capacity at 0.5 A g⁻¹ after 400 cycles | Reference |
| AMT/PDA | 1471 mAh g⁻¹ | 702 mAh g⁻¹ | 383.6 mAh g⁻¹ | mdpi.com |
Ammonium 6-molybdocobaltate is recognized for its catalytic activity, particularly in oxidation reactions within organic synthesis. samaterials.com This catalytic property stems from its ability to promote reactions such as the oxidation of alcohols and cycloalkanes. samaterials.com While specific research on its electrocatalytic functions is an emerging area, the catalytic nature of this compound suggests potential applications in electrocatalysis, a critical component of various energy conversion technologies like fuel cells and water splitting.
Development of Functional Materials
The distinct structure and properties of this compound make it a valuable component in the creation of advanced functional materials. samaterials.com
The compound has been noted for its use in the preparation of optoelectronic materials. samaterials.com The specific structure and composition of this compound can contribute to the desired optical and electronic properties of these materials, which are essential for devices that interact with light and electricity.
Due to its special structure and properties, this compound has been utilized in various studies and applications within materials science. samaterials.com Its integration into advanced functional materials is an area of active research, with the goal of developing new materials with tailored properties for a range of technological applications. samaterials.com Molybdenum and cobalt-based heteropolyanions are being considered as environmentally friendlier alternatives to conventional materials for the preparation of hydrotreating catalysts. nih.gov
Hybrid Organic-Inorganic Assemblies and Self-Assembled Structures
The creation of hybrid organic-inorganic materials represents a frontier in materials science, aiming to combine the advantageous properties of both organic and inorganic components within a single composite. rsc.org this compound, as a polyoxometalate (POM), is a valuable building block in the construction of these hybrid assemblies. nih.govnih.gov The synthesis of such materials often involves the self-assembly of molecular components, a process where molecules spontaneously organize into ordered structures. nih.govmdpi.com
The formation of these complex architectures is driven by non-covalent interactions, such as electrostatic forces, hydrogen bonding, and van der Waals interactions, between the organic and inorganic constituents. nih.gov In the context of this compound, the anionic polyoxometalate core can interact with organic cations or ligands to form intricate, multidimensional structures. researchgate.net The precise control over reaction conditions, including pH, temperature, and reactant concentrations, is crucial in directing the self-assembly process to yield desired architectures. mdpi.comscmauritania.org
Researchers have successfully synthesized a variety of organic-inorganic hybrid compounds based on polyoxomolybdates by reacting precursors like ammonium molybdate with organic amines. researchgate.netnih.gov These studies demonstrate the potential for creating novel materials with tailored properties. For instance, the incorporation of organic components can influence the solubility, photochromic behavior, and catalytic activity of the resulting hybrid material. nih.gov While specific research on this compound in this area is still developing, the principles established with related polyoxometalates provide a strong foundation for its future application in designing functional hybrid materials.
Table 1: Examples of Polyoxometalate-Based Hybrid Assemblies
| Polyoxometalate Precursor | Organic Component | Resulting Hybrid Structure | Potential Application |
| Ammonium Molybdate | 1,4-diazabicyclo[2.2.2]octane (DABCO) | (H2DABCO)3[Mo7O24]·4H2O | Photochromic Materials nih.gov |
| Ammonium Molybdate | Piperazine (pipz) | (H2DABCO)2(H2pipz)[Mo8O27] | Photochromic Materials nih.gov |
| Vanadate | tetraammineoxalatocobalt(III) | [Co(ox)(NH3)4]2[H2V10O28] | Supramolecular Chemistry acs.org |
Role in Analytical Chemistry Methodologies
This compound plays a significant role in the field of analytical chemistry, particularly in the detection and quantification of specific ions in aqueous solutions. Its reactivity and distinct colorimetric properties make it a valuable tool for developing sensitive and reliable analytical methods. samaterials.com
One of the most well-established applications of this compound is as a reagent for the determination of phosphate (B84403) ions. samaterials.com This method is based on the formation of a brightly colored phosphomolybdate complex. In an acidic medium, orthophosphate ions react with molybdate ions (from this compound) to form a heteropoly acid, specifically molybdophosphoric acid. nih.gov
This molybdophosphoric acid is then reduced by a suitable reducing agent, such as ascorbic acid or hydrazine, to produce a characteristic blue-colored complex, often referred to as "molybdenum blue". nih.govucdavis.eduscispace.com The intensity of the blue color is directly proportional to the concentration of phosphate in the sample. nih.gov This relationship allows for the quantitative determination of phosphate levels using spectrophotometry, by measuring the absorbance of the solution at a specific wavelength, typically around 830 nm. nih.gov
This colorimetric method is widely used for the analysis of phosphate in various water samples, including natural waters and wastewater, as well as in soil extracts. nih.govscispace.comnemi.gov The sensitivity and simplicity of the molybdenum blue method make it a valuable tool for environmental monitoring and agricultural analysis.
Table 2: Key Parameters of the Molybdenum Blue Method for Phosphate Detection
| Parameter | Description | Typical Value/Condition |
| Reagents | This compound, reducing agent (e.g., ascorbic acid), acidic solution | --- |
| Reaction Product | Molybdenum blue complex | --- |
| Detection Method | Spectrophotometry | --- |
| Wavelength of Maximum Absorbance (λmax) | The wavelength at which the blue complex shows the highest absorbance | ~830 nm nih.gov |
| Molar Absorptivity | A measure of how strongly the complex absorbs light at a given wavelength | 2.9 × 10⁴ L mol⁻¹ cm⁻¹ at 830 nm nih.gov |
| Application | Quantification of phosphate in aqueous samples | Environmental and agricultural analysis nih.govscispace.com |
The unique chemical and electrochemical properties of polyoxometalates, including this compound, make them attractive candidates for the development of novel analytical probes and sensors. nih.govfrontiersin.org These compounds can be incorporated into various sensor platforms to enhance their sensitivity, selectivity, and stability. frontiersin.org
One promising area of research is the development of electrochemical sensors. Polyoxometalates can be immobilized on electrode surfaces to create modified electrodes with catalytic activity towards specific analytes. acs.org For instance, a polyoxometalate-based sensor has been designed for the selective detection of nitric oxide, where the POM cluster catalyzes the reduction of the target molecule, generating a measurable electrical current. acs.org
Furthermore, the interaction of polyoxometalates with other materials, such as conducting polymers or carbon nanomaterials, can lead to the creation of hybrid sensor materials with improved performance. nih.gov For example, an electrochemical phosphate sensor was developed using an ammonium heptamolybdate preloaded on a flexible carbon-matrix film electrode. doi.org While the development of sensors specifically utilizing this compound is an active area of research, the broader advancements in polyoxometalate-based sensors highlight the significant potential for this compound in creating new and improved analytical devices for a wide range of applications. frontiersin.org
Theoretical and Computational Studies on Ammonium 6 Molybdocobaltate
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of materials, offering a balance between accuracy and computational cost. scispace.comaps.org It is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. youtube.com For complex structures like Anderson-type anions, DFT can elucidate geometric parameters, vibrational frequencies, and electronic properties. researchgate.net
DFT calculations are instrumental in elucidating the intricate electronic structure of the [CoMo₆O₂₄H₆]³⁻ anion. Studies on the analogous [CoIII(OH)₆Mo₆O₁₈]³⁻ anion, which represents the core structure, have been performed using methods like B3LYP. researchgate.net These calculations help in understanding the distribution of electronic charge across the polyoxometalate framework.
The electronic properties investigated for related Anderson-type anions suggest a general formula of [(X(OH)₆)ⁿ⁻@M₆O₁₈], which describes the anionic subunit X(OH)₆ being surrounded by a neutral M₆O₁₈ ring. researchgate.net This provides a clear picture of charge distribution, with the negative charge localized on the central heteroatom group. The mapping of the Kohn-Sham equations, which transforms the many-electron problem into a set of one-electron equations, allows for the practical calculation of properties like the density of states, which reveals the arrangement of electronic energy levels. researchgate.netweizmann.ac.il
Table 1: Calculated Electronic Properties of the 6-Molybdocobaltate Anion
| Property | Value/Description | Source |
|---|---|---|
| Formalism | Density Functional Theory (B3LYP) | researchgate.net |
| Anion Structure Model | [CoIII(OH)₆Mo₆O₁₈]³⁻ | researchgate.net |
| Charge Distribution Model | [(X(OH)₆)ⁿ⁻@M₆O₁₈] with X=Co, M=Mo | researchgate.net |
This table presents theoretical data derived from studies on the 6-molybdocobaltate anion and related structures.
Bonding within the [CoMo₆O₂₄H₆]³⁻ anion consists of covalent interactions between the molybdenum, cobalt, and oxygen atoms. DFT calculations, combined with vibrational frequency analysis, provide a means to assess the stability of the structure. researchgate.net The agreement between theoretically calculated vibrational frequencies and experimental data from techniques like FTIR and Raman spectroscopy serves as a validation of the computed geometry and bonding model. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation encompass a range of computational techniques used to represent and study the behavior of molecules. nih.govorganica1.org These approaches are valuable for predicting how molecules like ammonium (B1175870) 6-molybdocobaltate will interact with other substances, which is key to understanding their function in catalysis and materials science. nih.gov
Ammonium 6-molybdocobaltate is used as a precursor for hydrodesulfurization (HDS) catalysts, where its interaction with a support material like alumina (B75360) is critical. nih.govscribd.com Molecular modeling can predict the most favorable adsorption sites on both the polyoxometalate and the support surface. The terminal and bridging oxygen atoms on the exterior of the [CoMo₆O₂₄H₆]³⁻ anion are the primary sites for interaction with surfaces or reactant molecules. uva.nl
Studies on the adsorption of molybdate (B1676688) species on alumina indicate that the formation of surface complexes is highly dependent on factors like pH and temperature. researchgate.net Computational models can simulate these interactions, predicting the geometry and energy of adsorption. For instance, research on related systems has shown that the existence of certain heteropolyanion structures on the support can influence the subsequent reduction and sulfidation of the molybdenum species, which directly impacts catalytic activity. researchgate.net
This compound is an effective catalyst for various oxidation reactions in organic synthesis. samaterials.com Computational methods play a crucial role in elucidating the complex, multi-step mechanisms of these reactions. cecam.org For selective oxidation catalysis by mixed metal oxides, the Mars-van Krevelen mechanism is widely accepted. uva.nl This mechanism involves the lattice oxygen of the catalyst participating directly in the oxidation of a hydrocarbon substrate, followed by the re-oxidation of the reduced catalyst by gas-phase oxygen. uva.nl
Molecular simulations can model the elementary steps of this mechanism, including:
Adsorption of the reactant onto a catalytic active site.
Activation of C-H bonds by lattice oxygen. uva.nl
Desorption of the oxidized product.
Diffusion of oxygen vacancies and re-oxidation of the catalyst surface. uva.nl
By calculating the energy barriers for each step, computational models can help identify the rate-limiting step and provide insights into how the catalyst's structure influences its activity and selectivity. uva.nl
Quantum Chemical Approaches to Reactivity and Selectivity
Quantum chemistry provides a framework for understanding chemical reactivity through concepts derived from the electronic structure of molecules. researchgate.netmdpi.com For this compound, these approaches can explain its behavior as an oxidizing agent and its selectivity in catalytic processes.
The reactivity of the 6-molybdocobaltate(III) anion as an oxidant has been investigated through kinetic studies of its electron transfer reaction with the iodide ion. researchgate.net The application of Marcus theory, a quantum chemical model for outer-sphere electron transfer, allows for the estimation of the self-exchange rate constant for the Co(III)/Co(II) couple within the polyoxometalate framework. researchgate.net This constant is a fundamental parameter that characterizes the intrinsic reactivity of the redox couple. researchgate.net The analysis suggested an outer-sphere mechanism for the oxidation of the iodide ion. researchgate.net Such studies provide quantitative data on the thermodynamic and kinetic factors governing the compound's reactivity.
Table 2: Kinetic Parameters for the 6-Molybdocobaltate(III)/(II) Redox Couple
| Parameter | Value | Method of Determination | Source |
|---|---|---|---|
| Self-exchange rate constant (k₁₁) | 3.5 dm³ mol⁻¹ s⁻¹ | Marcus theory cross-relation | researchgate.net |
This table provides key parameters describing the redox reactivity of the 6-molybdocobaltate anion.
The calculated HOMO-LUMO energy gap is another critical parameter derived from quantum chemical calculations that correlates with chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net By analyzing these and other electronic parameters, researchers can predict how the compound will behave in different chemical environments and design more selective catalysts.
Future Research Directions and Perspectives
Exploration of Novel Synthetic Strategies for Tailored Ammonium (B1175870) 6-Molybdocobaltate Structures
The future of Ammonium 6-Molybdocobaltate and related POMs lies in the ability to control their synthesis with atomic precision, creating structures tailored for specific functions. Traditional one-pot aqueous syntheses are evolving into more sophisticated strategies. taylorfrancis.com Researchers are exploring methods that go beyond simple self-assembly to guide the formation of desired architectures.
Key strategies include:
Precursor Selection and Control: The choice of molybdenum and cobalt precursors, such as using ammonium heptamolybdate, and the reaction medium (e.g., pH, solvent) are fundamental levers for influencing the final structure. ijfans.orgnih.gov
Structure-Directing Agents: The use of organic molecules, peptides, or other metal ions as templates or structure-directing agents is a promising avenue. csic.es For instance, cerium ions have been used to mediate the molecular tailoring of a gigantic molybdenum-oxo cluster, demonstrating that specific ions can drive the dissociation and reassembly of POM frameworks into predictable new forms. nih.gov
Hydrothermal Synthesis: This method allows for the synthesis of novel inorganic-organic hybrid structures under controlled temperature and pressure, which are not accessible through conventional solution chemistry. researchgate.netacs.org
Functionalization: Covalently grafting organic functionalities onto the inorganic core is a powerful tool for creating hybrid materials with designed properties. csic.es This can involve attaching peptides to a Mn-Anderson POM, a structure related to molybdocobaltates, to drive the self-assembly of superstructures like ribbons or fibers. csic.es
These advanced synthetic methods are crucial for moving beyond serendipitous discovery to the rational design of molybdocobaltate clusters with precisely controlled size, shape, and surface chemistry. rsc.orgresearchgate.net
Development of Emerging Catalytic Applications and Sustainable Processes
The catalytic prowess of this compound is well-established, particularly in oxidation reactions. samaterials.com However, future research is aimed at expanding its catalytic repertoire into new domains, with a strong emphasis on green and sustainable chemistry. azom.comscilit.com
Emerging catalytic frontiers include:
Advanced Oxidation Processes: Research is focused on designing new visible-light-promoted POM photocatalysts. azom.com These catalysts have shown potential in simultaneously cleaving robust carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, a challenging yet important transformation for synthetic chemistry. azom.com They are also being developed for the degradation of persistent organic pollutants and antibiotics from wastewater. oaepublish.com
Biomass Conversion: POMs are being investigated as catalysts for the conversion of lignocellulosic biomass into high-value chemicals and biofuels. mdpi.com Their tunable acidity and redox properties make them suitable for breaking down complex biopolymers into simpler, useful molecules. mdpi.com
Hydrodesulfurization (HDS): Molybdocobaltate-based materials are critical catalysts in the petroleum industry for removing sulfur from fuels. ekb.eg Future work focuses on creating more efficient and robust HDS catalysts by using heteropolyanions like molybdocobaltates as precursors, which can lead to improved catalytic performance compared to conventionally prepared catalysts. nih.govdntb.gov.ua
Fine Chemical Synthesis: The development of POM-based catalysts for reactions like cyclopropanation and esterification highlights their potential in atom-efficient synthesis, a core principle of green chemistry. ipcm.frnih.gov
A significant trend is the development of recyclable catalysts that operate under mild conditions, often in environmentally benign solvents like water, to meet the growing demand for sustainable industrial processes. scilit.commdpi.comsynchrotron-soleil.fr
Integration of this compound into Advanced Material Systems
To unlock their full potential, researchers are integrating this compound and similar POMs into larger, functional material systems. This strategy aims to overcome limitations of discrete POMs, such as low conductivity or solubility, and to create hybrid materials with synergistic properties. mdpi.comresearchgate.net
Key areas of integration include:
Energy Storage: POMs are highly promising for energy applications due to their ability to undergo rapid and reversible multi-electron redox reactions. mdpi.comrsc.org They are being incorporated as electrode materials in supercapacitors and rechargeable batteries. researchgate.netacs.org A major challenge is the low electrical conductivity of POMs, which is being addressed by creating composites with conductive materials like carbon nanotubes, graphene, or conducting polymers. mdpi.comresearchgate.netrsc.org For example, polyoxomolybdate-doped polyindole composites have been shown to exhibit enhanced electrochemical properties for supercapacitors. acs.org
Metal-Organic Frameworks (MOFs): Incorporating POMs into the porous structures of MOFs creates composite materials with high surface areas and tunable catalytic sites. rsc.orgresearchgate.net This approach can enhance catalytic activity and stability by confining the POMs within the MOF's pores, preventing leaching and exposing the active sites for reactions like oxidative desulfurization and benzene (B151609) hydroxylation. bohrium.comnih.govacs.org
Covalent Organic Frameworks (COFs): Similar to MOFs, embedding POMs into crystalline, porous COFs is being explored to regulate charge transfer for applications like visible-light-driven synthesis and detoxification. acs.org
Hybrid Inorganic-Organic Materials: The rational design of hybrid materials through covalent or ionic bonding of organic ligands to the POM cluster allows for the creation of multifunctional materials with tunable properties for emerging technologies. scg.ch
These integrated systems represent a shift from single-component materials to complex, hierarchical structures where the molybdocobaltate unit is a key functional building block.
Interdisciplinary Research Opportunities in Advanced Chemical Science
The unique properties of this compound place it at the intersection of several scientific disciplines, creating rich opportunities for interdisciplinary collaboration. acs.orgnih.gov The complexity of these systems requires expertise from inorganic chemistry, materials science, biology, and computational science to fully understand and exploit their potential. researchgate.netfrontiersin.org
Promising interdisciplinary avenues include:
Bio-inorganic Chemistry: The interaction of POMs with biological molecules like proteins, peptides, and DNA is a burgeoning field. acs.orgnih.govcsic.es Research is exploring how these interactions can be harnessed for applications in medicine. Computational studies are revealing that the binding of POMs to proteins is highly specific and depends on the POM's size, shape, and charge. frontiersin.orgnih.gov
Environmental Science: The application of molybdocobaltate-based photocatalysts for water purification and CO2 reduction connects fundamental chemistry with pressing environmental challenges. oaepublish.comfrontiersin.org
Nanoscience: The self-assembly of POMs into well-defined nanostructures is a key area of research. csic.es Understanding and controlling this assembly is crucial for building nanoscale devices and functional materials from the bottom up.
These collaborations are essential for translating fundamental discoveries in molybdocobaltate chemistry into real-world applications and for uncovering entirely new scientific phenomena at the interface of different fields. nih.govresearchgate.net
Computational Design and Rational Development of Next-Generation Molybdocobaltate-Based Materials
Advances in computational chemistry are revolutionizing the study of polyoxometalates, enabling the rational design of new materials rather than relying on trial-and-error experimentation. unirioja.es Computational modeling provides unprecedented insight into the structure, properties, and reactivity of molybdocobaltates at the atomic level. nih.govresearchgate.net
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of POMs, predict their stability, and elucidate reaction mechanisms. unirioja.es This allows researchers to understand the factors that govern catalytic activity, such as the nature of the active sites. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the behavior of POMs in solution and their interactions with other molecules, such as proteins or substrates. nih.govunirioja.es These simulations have been crucial in understanding how POMs bind to biological targets and the role of the solvent in these interactions.
Predictive Modeling: The ultimate goal is to use computational tools to predict the structures and properties of new molybdocobaltate materials before they are synthesized in the lab. rsc.org This "materials-by-design" approach can significantly accelerate the discovery of next-generation catalysts, energy storage materials, and therapeutics. scg.ch
The synergy between computational modeling and experimental synthesis is creating a powerful feedback loop, where theoretical predictions guide experimental work, and experimental results validate and refine computational models. This integrated approach is paving the way for the development of highly optimized molybdocobaltate-based materials with tailored functionalities.
Q & A
Q. How can interdisciplinary teams effectively coordinate to study this compound’s applications in energy storage?
- Methodological Answer : Define clear milestones (e.g., 6-month cycles for prototype testing) and assign roles using RACI matrices (Responsible, Accountable, Consulted, Informed). Use collaborative platforms like ELN for real-time data sharing and version control. Regular peer reviews (monthly) ensure alignment with project goals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
